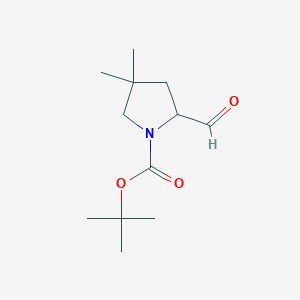![molecular formula C8H15NO5 B2409652 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid CAS No. 1784842-48-3](/img/structure/B2409652.png)
3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid, also known as HMB, is a metabolite of the amino acid leucine. It is a popular supplement used by athletes and bodybuilders to enhance muscle growth and recovery. HMB has been extensively studied for its potential benefits in improving muscle function and reducing muscle damage.
Mécanisme D'action
The exact mechanism of action of 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid is not fully understood. However, it is believed that 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid works by activating the mTOR pathway, which is responsible for regulating muscle protein synthesis. 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid may also reduce the activity of enzymes that break down muscle proteins, leading to an overall increase in muscle protein synthesis.
Biochemical and Physiological Effects
3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid has been shown to have a number of biochemical and physiological effects in the body. These include:
- Increased muscle protein synthesis
- Reduced muscle breakdown
- Improved muscle recovery after exercise
- Increased strength and power
- Reduced muscle damage and soreness
- Improved immune function
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid in lab experiments is that it has been extensively studied and is well understood. This makes it easier to design experiments and interpret results. However, one limitation is that 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid is a supplement and may not accurately represent the effects of natural 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid production in the body. Additionally, 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid supplementation may be influenced by other factors, such as diet and exercise.
Orientations Futures
There are a number of potential future directions for research on 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid. Some possible areas of focus include:
- Further investigation into the mechanisms of action of 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
- Studies on the optimal dosage and timing of 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid supplementation
- Research on the effects of 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid in different populations, such as older adults and individuals with chronic disease
- Investigation into the potential synergistic effects of 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid with other supplements or interventions
In conclusion, 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid is a metabolite of the amino acid leucine that has been extensively studied for its potential benefits in improving muscle function and reducing muscle damage. 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid supplementation has been shown to increase muscle protein synthesis, reduce muscle breakdown, and improve muscle recovery after exercise. While there are some limitations to using 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid in lab experiments, it remains a promising area of research with a number of potential future directions.
Méthodes De Synthèse
3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid can be synthesized through a chemical reaction between leucine and the enzyme ketoisocaproate dioxygenase. The reaction produces 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid as a byproduct, which can then be isolated and purified for use as a supplement.
Applications De Recherche Scientifique
3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid has been studied extensively for its potential benefits in improving muscle function and reducing muscle damage. Research has shown that 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid can increase muscle protein synthesis, reduce muscle breakdown, and improve muscle recovery after exercise. 3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid has also been shown to improve strength and power in athletes, particularly in those engaging in high-intensity exercise.
Propriétés
IUPAC Name |
3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9(13)5-4-6(10)11/h13H,4-5H2,1-3H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYKNRZRNYAQAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl (E)-4-[(2,3-difluorophenyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2409582.png)
![3-(Difluoromethyl)-N-[(2-fluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B2409583.png)


![2-Chloro-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]propanamide](/img/structure/B2409589.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2409590.png)
